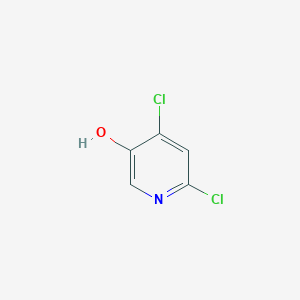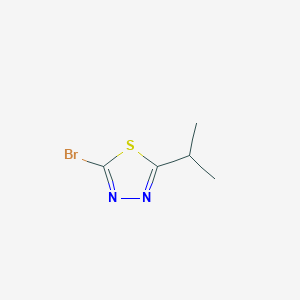![molecular formula C12H7BrN2O B1373629 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole CAS No. 1192018-93-1](/img/structure/B1373629.png)
5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole
Overview
Description
5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole is a chemical compound with the linear formula C8H5BrN2O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound plays a very essential role in the area of medicinal chemistry .
Synthesis Analysis
The synthesis of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole and similar compounds has been the subject of various studies . For instance, a new imidazodiazepine analogue provides a simplified synthetic scheme . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The structure of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole and similar compounds exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These interactions make these compounds exhibit potential application in various fields .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole are complex and varied. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another study discusses the reactions monitored by TLC, performed on silica gel glass plates containing 60 F-254 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole include its molecular formula C8H5BrN2O . More specific properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Organic Synthesis and Antimicrobial Activity : 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole and its derivatives have been utilized in the synthesis of various organic compounds. For instance, it has been involved in the creation of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which were then evaluated for their antimicrobial activities. The antimicrobial activity study indicated that most compounds showed good to moderate activity, showcasing the potential of these compounds in pharmaceutical applications (Bayrak et al., 2009).
Chemosensor Development : Derivatives of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole have been studied for their role in excited state intramolecular proton transfer in chemosensors. These chemosensors have potential applications in detecting group 12 metal cations like Zn2+, Cd2+, and Hg2+ through fluorescence-based methods, which is significant for environmental monitoring and biomedical applications (Karsili et al., 2016).
Catalytic Applications : N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, involving benzo[d]oxazole derivatives, have been synthesized and shown to have effective catalytic activities for the direct arylation of (benzo)oxazoles with aryl bromides. These findings highlight the potential of these complexes in facilitating various chemical transformations, which is crucial for the development of new pharmaceuticals and other fine chemicals (Chen & Yang, 2018).
Future Directions
properties
IUPAC Name |
5-bromo-2-pyridin-4-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILQGEMIQDQAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



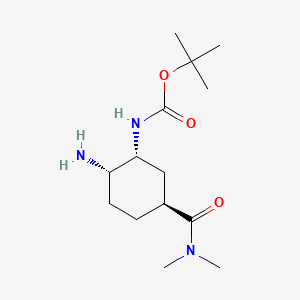
![4-Bromo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1373547.png)


![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)
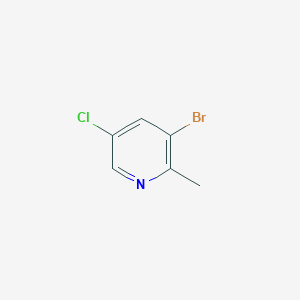
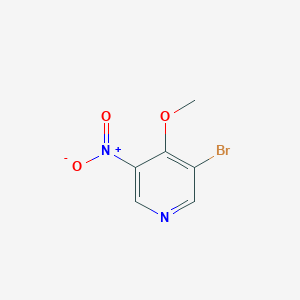
![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)


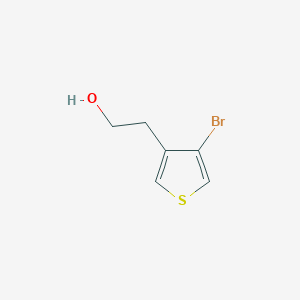
![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)
